(S)-ATPO is a highly pure, synthetic α-amino acid derivative and a potent competitive antagonist at AMPA (GluA1-4) and GluK1 kainate receptors [1]. Structurally, it is a phosphonic acid analog of AMPA, featuring a bulky tert-butyl group and a phosphonomethoxy moiety[2]. In neuropharmacological and structural biology workflows, (S)-ATPO is procured to selectively inhibit AMPA-induced depolarization and to stabilize the ligand-binding domain (LBD) of ionotropic glutamate receptors in an open, inactive conformation [2]. Its high stereopurity and distinct binding mechanics make it a critical reagent for X-ray crystallography, patch-clamp electrophysiology, and the development of novel glutamatergic therapeutics[1].
Substituting (S)-ATPO with its racemic counterpart, (RS)-ATPO, or classic non-amino acid antagonists like DNQX introduces significant experimental artifacts. The (R)-enantiomer of ATPO is biologically inactive at AMPA receptors; thus, using the racemate effectively halves the active concentration and risks off-target steric interference in high-resolution structural assays [1]. Furthermore, while quinoxalinediones (e.g., DNQX) are common AMPA antagonists, they lack the α-amino acid scaffold and interact with the receptor cleft differently. DNQX stabilizes the open conformation via distinct hydrogen bonding, whereas (S)-ATPO utilizes its tert-butyl and phosphonate groups to create specific steric hindrance against domain 2 (D2) closure [2]. For researchers requiring precise structural mapping of the amino-acid binding pocket in its open state, generic substitution compromises assay reproducibility and structural fidelity.
The antagonistic activity of the ATPO scaffold resides exclusively in the (S)-enantiomer. In electrophysiological preparations, (S)-ATPO competitively antagonizes AMPA-induced depolarization with an IC50 of approximately 15 µM . Because the (R)-enantiomer is inactive, the purified (S)-ATPO is quantitatively twice as potent as the (RS)-ATPO racemate . Procuring the enantiomerically pure (S)-form prevents the inactive (R)-isomer from competing for non-specific binding sites or complicating concentration-response curves in precise electrophysiological measurements.
| Evidence Dimension | Antagonist Potency (Active fraction) |
| Target Compound Data | (S)-ATPO (100% active fraction, IC50 ~15 µM) |
| Comparator Or Baseline | (RS)-ATPO racemate (50% inactive fraction, requires double the concentration) |
| Quantified Difference | 2-fold higher potency by mass/molarity due to elimination of the inactive (R)-enantiomer |
| Conditions | AMPA-induced depolarization assays in cortical wedge preparations / patch-clamp |
Using the stereopure (S)-enantiomer ensures accurate dose-response modeling and eliminates confounding artifacts from inactive isomers in sensitive neuropharmacological assays.
A primary procurement driver for (S)-ATPO in structural biology is its ability to trap the AMPA receptor ligand-binding domain (LBD) in an open conformation. X-ray crystallographic studies of the GluR2 (GluA2) S1S2 construct reveal that full agonists like AMPA or glutamate induce a substantial domain closure of approximately 20° relative to the apo state [1]. In stark contrast, (S)-ATPO induces a minimal domain closure ranging from only 2.5° to 5.1°[1]. The bulky tert-butyl group and the phosphonate moiety of (S)-ATPO create steric hindrance against domain 2, physically preventing the clamshell closure required for ion channel activation.
| Evidence Dimension | LBD Domain Closure (Degrees) |
| Target Compound Data | (S)-ATPO (2.5° to 5.1° closure vs. apo state) |
| Comparator Or Baseline | AMPA / Glutamate (Agonists) (~20° closure vs. apo state) |
| Quantified Difference | ~15° to 17.5° less domain closure, effectively stabilizing the open/inactive state |
| Conditions | High-resolution X-ray crystallography of GluR2-S1S2J constructs |
This precise conformational trapping is essential for structural biologists mapping the inactive state of AMPA receptors for rational drug design.
While both (S)-ATPO and the classic antagonist DNQX stabilize the open conformation of the AMPA receptor, they achieve this through fundamentally different binding mechanics. DNQX, a quinoxalinedione, lacks an α-amino acid moiety and relies on its dione core for binding [1]. (S)-ATPO, conversely, is an α-amino acid derivative that aligns its α-carboxylate and α-ammonium groups with conserved agonist binding residues. It achieves antagonism through direct steric interference: its phosphonate group interacts with domain 2, while its tert-butyl group occupies a pocket between domains 1 and 2 [1]. This makes (S)-ATPO uniquely suited for studies requiring an amino-acid-like antagonist that blocks closure via targeted steric bulk rather than generic rigid-ring insertion.
| Evidence Dimension | Mechanism of Domain 2 (D2) Blockade |
| Target Compound Data | (S)-ATPO (Steric hindrance via tert-butyl and phosphonate groups) |
| Comparator Or Baseline | DNQX (Rigid quinoxalinedione ring insertion) |
| Quantified Difference | Divergent molecular interaction sets despite similar macroscopic domain closure (open state stabilization) |
| Conditions | Comparative structural mapping of the GluR2 binding cleft |
Procuring (S)-ATPO provides a structurally distinct, amino-acid-based reference point for competitive antagonism, crucial for differentiating binding pockets in novel drug screening.
(S)-ATPO demonstrates a highly specific binding profile across ionotropic glutamate receptor subtypes, making it a valuable tool for isolating specific receptor contributions. It exhibits low micromolar affinity for recombinant AMPA receptors GluA1-4 (Ki values ranging from 2.0 to 6.7 µM) and the kainate receptor subunit GluK1 (KB = 24 µM) [1]. Critically, it shows virtually no activity at the GluK2 kainate receptor subtype [1]. This sharp divergence in affinity between GluK1 and GluK2 allows researchers to use (S)-ATPO to pharmacologically dissect the roles of different kainate receptor subunits in complex neural circuits, a capability not offered by broader-spectrum antagonists.
| Evidence Dimension | Receptor Subtype Affinity (Ki / KB) |
| Target Compound Data | (S)-ATPO (GluA1-4 Ki: 2.0-6.7 µM; GluK1 KB: 24 µM) |
| Comparator Or Baseline | GluK2 subtype (No measurable activity / inactive) |
| Quantified Difference | Complete selectivity for GluA1-4/GluK1 over the GluK2 subtype |
| Conditions | Recombinant receptor binding assays and functional antagonism studies |
This selectivity profile is critical for neuroscientists needing to isolate GluK1-mediated responses from GluK2-mediated background activity in mixed-receptor populations.
Due to its ability to reliably stabilize the GluA2 ligand-binding domain in a strictly open conformation (2.5°–5.1° closure), (S)-ATPO is the premier choice for crystallographic workflows aiming to map the inactive state of AMPA receptors [1].
The rigorous stereopurity of (S)-ATPO ensures that concentration-response curves in whole-cell recordings are not skewed by inactive enantiomers, making it ideal for the precise quantification of AMPA-induced depolarization inhibition [2].
As an α-amino acid-based antagonist with a distinct steric hindrance mechanism (via its tert-butyl and phosphonate groups), (S)-ATPO serves as a critical structural baseline for designing novel, non-quinoxalinedione AMPA/Kainate therapeutics [1].
Its selective affinity for GluA1-4 and GluK1, combined with a lack of activity at GluK2, allows researchers to use (S)-ATPO as a targeted pharmacological probe to isolate and study specific kainate receptor subunit contributions in complex neural tissues[2].